2-(Thiophen-2-yl)-1,3-thiazole-4-carbaldehyde
CAS No.: 256420-30-1
Cat. No.: VC4433516
Molecular Formula: C8H5NOS2
Molecular Weight: 195.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 256420-30-1 |
|---|---|
| Molecular Formula | C8H5NOS2 |
| Molecular Weight | 195.25 |
| IUPAC Name | 2-thiophen-2-yl-1,3-thiazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C8H5NOS2/c10-4-6-5-12-8(9-6)7-2-1-3-11-7/h1-5H |
| Standard InChI Key | JBPRGDHUZOZOIF-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C2=NC(=CS2)C=O |
Introduction
Chemical Structure and Physicochemical Properties
2-(Thiophen-2-yl)-1,3-thiazole-4-carbaldehyde (C<sub>8</sub>H<sub>5</sub>NOS<sub>2</sub>) consists of a thiophene ring linked to a thiazole moiety via a carbon-carbon bond, with a formyl group at position 4 of the thiazole. Key structural features include:
| Property | Value |
|---|---|
| Molecular Weight | 195.25 g/mol |
| IUPAC Name | 2-thiophen-2-yl-1,3-thiazole-4-carbaldehyde |
| SMILES | C1=CSC(=C1)C2=NC(=CS2)C=O |
| InChIKey | JBPRGDHUZOZOIF-UHFFFAOYSA-N |
| Solubility | Not fully characterized |
The thiophene ring contributes π-electron density, while the thiazole’s nitrogen and sulfur atoms enhance hydrogen-bonding and hydrophobic interactions . The aldehyde group enables Schiff base formation, critical for derivatization into pharmacologically active compounds .
Synthesis and Derivative Development
Core Synthesis Methodology
The compound is synthesized via a two-step protocol :
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Condensation: Thiophene-2-carbaldehyde reacts with thiosemicarbazide in ethanol under acidic conditions to form a thiosemicarbazone intermediate.
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Cyclization: The intermediate undergoes cyclization with substituted phenacyl bromides in the presence of triethylamine, yielding thiazole derivatives.
Reaction yields range from 14% to 23%, with purity confirmed via <sup>1</sup>H-NMR and EI-MS .
Derivative Libraries
Eleven derivatives (3a–k) were synthesized, modifying the phenyl ring with electron-withdrawing (e.g., nitro, bromo) and electron-donating (e.g., methoxy) groups . For example:
Biological Activities
α-Glucosidase Inhibition
Seven derivatives showed superior α-glucosidase inhibition compared to acarbose (IC<sub>50</sub> = 38.25 µM) :
| Derivative | IC<sub>50</sub> (µM) | Improvement vs. Acarbose |
|---|---|---|
| 3i | 10.21 ± 1.84 | 3.7× |
| 3b | 11.14 ± 0.99 | 3.4× |
| 3f | 13.21 ± 2.76 | 2.9× |
Molecular docking revealed hydrogen bonds with catalytic residues Asp349 and Arg439 of α-glucosidase, stabilizing inhibitor-enzyme complexes .
Antimicrobial Activity
Pyrazolyl–thiazole derivatives demonstrated broad-spectrum activity :
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Bacteria: MIC = 31.25–125 µg/mL against Escherichia coli and Bacillus subtilis
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Fungi: 80% inhibition of Candida albicans at 50 µg/mL
The thiazole-thiophene framework disrupts microbial cell membranes via hydrophobic interactions .
Computational Insights
Molecular Docking
Docking simulations (Glide ΔG = −9.5 to −11.7 kcal/mol) identified key interactions :
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Hydrogen bonding: Between the aldehyde group and Asp349 (α-glucosidase)
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π-π stacking: Thiophene with Phe157 and Phe177 (EGFR)
DFT Calculations
HOMO-LUMO gaps (4.1–4.5 eV) indicate high stability, while electrostatic potential maps highlight nucleophilic regions at sulfur and nitrogen atoms .
Pharmacokinetic and Toxicity Profiles
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